2-(4-BROMOPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE
Overview
Description
2-(4-BROMOPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE is an organic compound with a complex structure that includes a bromophenyl group, a pyrimidinyl group, and a sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehalogenated products.
Scientific Research Applications
2-(4-BROMOPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMOPHENYL)PYRIDINE: This compound shares the bromophenyl group but lacks the sulfamoylphenyl and pyrimidinyl groups.
2-(4-BROMOPHENYL)IMIDAZO[1,2-A]PYRIDINE: This compound includes a bromophenyl group and an imidazo[1,2-a]pyridine structure.
Uniqueness
2-(4-BROMOPHENYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O3S/c19-14-4-2-13(3-5-14)12-17(24)22-15-6-8-16(9-7-15)27(25,26)23-18-20-10-1-11-21-18/h1-11H,12H2,(H,22,24)(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDRUASDZUFBGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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